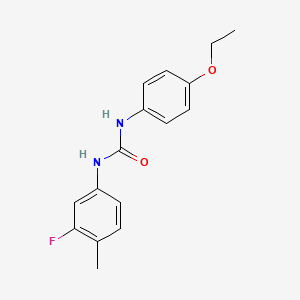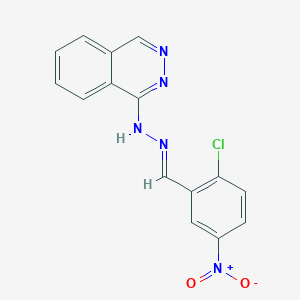
N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide, also known as GSK-3β inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide exerts its pharmacological effects through the inhibition of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamideβ, a serine/threonine kinase that is involved in various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. By inhibiting N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamideβ, N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide regulates various signaling pathways, including the Wnt/β-catenin pathway, the insulin signaling pathway, and the NF-κB pathway.
Biochemical and Physiological Effects
N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamideβ activity, the regulation of the circadian rhythm, the induction of apoptosis, and the inhibition of cell proliferation. In addition, N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide is its specificity towards N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamideβ, which makes it a valuable tool for studying the role of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamideβ in various cellular processes. However, one of the limitations of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide is its low solubility in water, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the research on N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide. One direction is the development of more potent and selective N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamideβ inhibitors that can be used in clinical settings. Another direction is the investigation of the role of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide in other diseases, such as diabetes and inflammation. Finally, the use of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide as a tool for studying the role of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamideβ in various cellular processes will continue to be an important area of research.
Méthodes De Synthèse
The synthesis of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 5,6,7,8-tetrahydro-1-naphthylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. In Alzheimer's disease, N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide has been shown to inhibit glycogen synthase kinase-3β (N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamideβ), a key enzyme involved in the formation of neurofibrillary tangles, which are a hallmark of Alzheimer's disease. In bipolar disorder, N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide has been shown to regulate the circadian rhythm, which is disrupted in bipolar disorder. In cancer, N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Propriétés
IUPAC Name |
N-(5,6,7,8-tetrahydronaphthalen-1-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-18(13-8-9-16-17(10-13)22-11-21-16)19-15-7-3-5-12-4-1-2-6-14(12)15/h3,5,7-10H,1-2,4,6,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUHFJIWUDUYRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6,7,8-tetrahydronaphthalen-1-yl)-1,3-benzodioxole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[4-(methylthio)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5877960.png)
![2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5877970.png)

![2-[(4-chlorobenzyl)thio]-N-(2-hydroxy-5-methylphenyl)acetamide](/img/structure/B5877998.png)


![2-[2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5878013.png)

![2-({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5878021.png)

![2-[4-(diethylamino)benzoyl]-N-methylhydrazinecarbothioamide](/img/structure/B5878033.png)
![4-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5878045.png)
![2-cyclopentyl-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5878053.png)
![methyl 2-[(3-chloro-4-ethoxybenzoyl)amino]benzoate](/img/structure/B5878055.png)